molecular formula C22H26N2O6 B3578535 [4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE

[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE

Cat. No.: B3578535
M. Wt: 414.5 g/mol
InChI Key: VGCVAJDZUWWBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethoxybenzoyl)piperazinomethanone: is a complex organic compound characterized by the presence of multiple methoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethoxybenzoyl)piperazinomethanone involves its interaction with specific molecular targets. The methoxy groups and the piperazine ring play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application, but they often involve modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

  • 4-(2,3-Dimethoxybenzoyl)-1-piperazinylmethanone
  • 4-(3-Chlorobenzoyl)-1-piperazinylmethanone

Uniqueness: The unique combination of methoxy groups and the specific arrangement of the piperazine ring in 4-(3,5-dimethoxybenzoyl)piperazinomethanone distinguishes it from similar compounds.

Properties

IUPAC Name

[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-27-16-12-15(13-17(14-16)28-2)21(25)23-8-10-24(11-9-23)22(26)18-6-5-7-19(29-3)20(18)30-4/h5-7,12-14H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCVAJDZUWWBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
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[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
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[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
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[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
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[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
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[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE

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